

A Comparative Guide to Proficiency Testing for Novel Psychoactive Substance Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropylamphetamine*

Cat. No.: *B12803118*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The rapid emergence of novel psychoactive substances (NPS) presents a significant challenge to forensic and clinical laboratories. Ensuring the accuracy and reliability of analytical results is paramount for public health and safety. Proficiency testing (PT) schemes are essential tools for laboratories to evaluate and demonstrate their competence in identifying and quantifying these ever-evolving compounds. This guide provides a comparative overview of available proficiency testing programs, supported by experimental data and detailed methodologies.

Performance of Proficiency Testing Programs

Direct comparison of proficiency testing providers is challenging due to the limited public availability of comprehensive, comparative reports. However, the United Nations Office on Drugs and Crime (UNODC) International Collaborative Exercises (ICE) program offers valuable insights into the performance of laboratories worldwide in NPS analysis.

Below is a summary of results from recent UNODC ICE rounds focused on the structure elucidation of NPS. These exercises assess the capability of laboratories to identify unknown NPS without available reference standards.

Proficiency Test Round	Number of Participating Laboratories	Substance Class	Percentage of Correct Identifications
UNODC-ENFSI ICE 2022	51	Synthetic Cathinone	61%
UNODC-ENFSI ICE 2024	68	Tryptamine Derivative	53%

Note: Correct identification includes laboratories that identified the target substance directly or indicated it among a few possibilities due to limitations in their analytical scheme.

While specific performance data from other major providers like LGC AXIO Proficiency Testing and Collaborative Testing Services (CTS) for NPS is not readily published in a comparative format, both organizations offer robust forensic toxicology proficiency testing programs that include NPS in their schemes. Laboratories considering these providers should request detailed information on the scope of their NPS offerings and past performance directly.

Experimental Protocols

The following sections detail representative experimental methodologies for the analysis of common NPS classes, reflecting the techniques frequently employed in proficiency testing schemes.

Sample Preparation for Urine Analysis

A common matrix for NPS testing is urine. A typical sample preparation protocol involves the following steps:

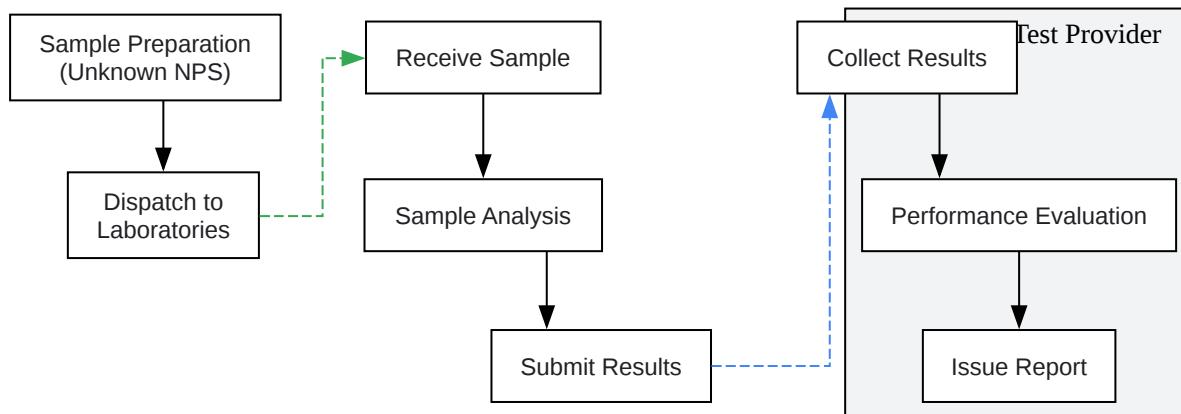
- Enzymatic Hydrolysis: To a 1 mL urine sample, add a β -glucuronidase solution to deconjugate metabolized NPS.
- pH Adjustment: Adjust the pH of the sample to the optimal range for extraction using an appropriate buffer.
- Liquid-Liquid Extraction (LLE): Add an organic solvent (e.g., a mixture of ethyl acetate and hexane).

- Vortex and Centrifuge: Vigorously mix the sample to ensure efficient extraction and then centrifuge to separate the organic and aqueous layers.
- Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or mobile phase) for instrumental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Synthetic Cannabinoids

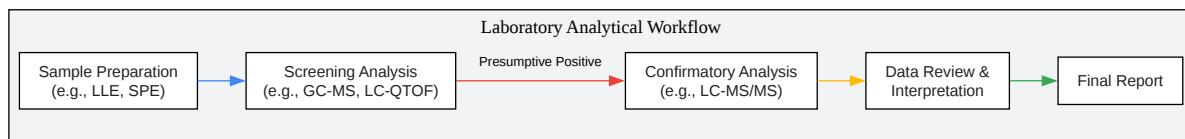
GC-MS is a widely used technique for the identification of volatile and semi-volatile compounds like many synthetic cannabinoids.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
- Injection: 1-2 μ L of the reconstituted sample extract is injected in splitless mode.
- Oven Temperature Program:
 - Initial temperature: 150°C, hold for 1 minute.
 - Ramp: Increase to 300°C at a rate of 20°C/minute.
 - Hold: Maintain 300°C for 5-10 minutes.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40-550.
 - Data Analysis: Comparison of the acquired mass spectrum with a reference library (e.g., SWGDRUG, NIST).


Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Synthetic Cathinones

LC-MS/MS is highly sensitive and specific, making it ideal for the analysis of non-volatile and thermally labile compounds like synthetic cathinones.

- **Instrumentation:** A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- **Column:** A C18 reversed-phase column.
- **Mobile Phase:** A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
- **Injection Volume:** 5-10 μ L of the reconstituted sample extract.
- **Mass Spectrometer Parameters:**
 - **Ionization Mode:** Positive Electrospray Ionization (ESI+).
 - **Acquisition Mode:** Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each target analyte and internal standard.
 - **Data Analysis:** Identification is based on the retention time and the ratio of the quantifier and qualifier ion transitions. Quantification is performed using a calibration curve prepared with certified reference materials.


Visualizing the Proficiency Testing Workflow

The following diagrams illustrate the key stages of a typical proficiency testing program for NPS analysis and the analytical workflow within a participating laboratory.

[Click to download full resolution via product page](#)

Caption: Overview of a typical proficiency testing workflow.

[Click to download full resolution via product page](#)

Caption: A typical laboratory workflow for NPS analysis.

- To cite this document: BenchChem. [A Comparative Guide to Proficiency Testing for Novel Psychoactive Substance Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12803118#proficiency-testing-for-the-analysis-of-novel-psychoactive-substances\]](https://www.benchchem.com/product/b12803118#proficiency-testing-for-the-analysis-of-novel-psychoactive-substances)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com